molecular formula C19H25N5O3 B2991972 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea CAS No. 1396766-50-9

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea

货号: B2991972
CAS 编号: 1396766-50-9
分子量: 371.441
InChI 键: QGOATVANNBIRIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted at position 6 with a 4-methylpiperidin-1-yl moiety. The 2,3-dimethoxy substitution on the phenyl ring may enhance solubility and modulate binding affinity, while the 4-methylpiperidine group likely contributes to pharmacokinetic properties, such as metabolic stability .

属性

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13-7-9-24(10-8-13)17-11-16(20-12-21-17)23-19(25)22-14-5-4-6-15(26-2)18(14)27-3/h4-6,11-13H,7-10H2,1-3H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOATVANNBIRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,3-dimethoxyaniline with suitable reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the pyrimidinyl intermediate in the presence of a coupling agent to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

化学反应分析

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

作用机制

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Urea-Pyrimidine/Pyrrolopyrimidine Cores

SR Series LIMK Inhibitors (SR10847, SR10854, SR10905)

These compounds share a urea linker but differ in their core heterocycles and substituents:

  • Core : Pyrrolo[2,3-d]pyrimidine (vs. pyrimidine in the target compound).
  • Substituents : 4-Chlorophenyl, 4-methoxyphenyl, or 2-fluoro-4-pyrrolopyrimidinyl groups.
  • Activity : IC₅₀ values in LIMK1 biochemical assays range from 15–27 nM, demonstrating potency influenced by halogen and methoxy substitutions .

Key Difference : The target compound’s pyrimidine core (vs. pyrrolopyrimidine) may alter kinase selectivity due to reduced planarity and steric effects.

PKI-587 (1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea)
  • Core : Triazine (vs. pyrimidine).
  • Substituents: Dimethylaminopiperidine and morpholino-triazine groups.
  • Activity: A dual PI3K/mTOR inhibitor with nanomolar potency, highlighting the role of urea linkers in bridging aromatic and aliphatic pharmacophores .

Key Difference: The triazine core and morpholino substituents in PKI-587 enhance solubility but reduce structural similarity to the target compound.

Pyrimidine Derivatives with Piperidine/Piperazine Substitutions

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (EP 2023/39)

Examples include:

  • 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
  • 2-(3,4-Dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .

Key Differences :

  • Core: Pyrido-pyrimidinone (vs. pyrimidine), which introduces rigidity and alters electron distribution.
  • Substituents : Similar 3,4-dimethoxyphenyl groups but varied piperazine/diazepane substituents.

These compounds emphasize the importance of heterocyclic core flexibility in target engagement.

Urea-Linked Compounds with Aromatic and Aliphatic Moieties

3-[6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl]-1-(3-phenylpropyl)urea (CHEMENU)
  • Structure : Urea links a 3-phenylpropyl group to a pyrimidine substituted with 4-phenylpiperazine.

Key Difference : The absence of methoxy groups on the aromatic ring and the use of phenylpiperazine (vs. methylpiperidine) suggest divergent binding modes.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Reported Activity/Use Source
Target Compound Pyrimidine 2,3-Dimethoxyphenyl, 4-methylpiperidine Not explicitly reported
SR10847 (LIMK inhibitor) Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, 4-pyrrolopyrimidinyl IC₅₀ = 21 nM (LIMK1)
PKI-587 (PI3K/mTOR inhibitor) Triazine Dimethylaminopiperidine, morpholino-triazine Nanomolar potency
EP 2023/39 Derivatives Pyrido-pyrimidinone 3,4-Dimethoxyphenyl, methylpiperazine Kinase inhibition (assumed)
3-[6-(4-Phenylpiperazin-1-yl)...urea Pyrimidine 4-Phenylpiperazine, 3-phenylpropyl Research tool (CHEMENU)

Critical Analysis of Substituent Effects

  • Methoxy Groups : The 2,3-dimethoxy configuration in the target compound may improve solubility compared to 3,4-dimethoxy derivatives in EP 2023/39 compounds .
  • Piperidine vs.
  • Core Heterocycles: Pyrimidine cores (target compound) are less conformationally constrained than pyrrolopyrimidines (SR series) or pyrido-pyrimidinones (EP 2023/39), affecting binding pocket compatibility .

生物活性

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves several key steps:

  • Formation of Dimethoxyphenyl Intermediate : The reaction of 2,3-dimethoxyaniline with suitable reagents.
  • Synthesis of Pyrimidinyl Intermediate : Achieved through controlled reactions of appropriate starting materials.
  • Coupling Reaction : Final coupling of the dimethoxyphenyl and pyrimidinyl intermediates in the presence of a coupling agent to yield the desired urea compound.

Anticancer Properties

Research indicates that 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea exhibits notable anticancer activity. In vitro studies have shown selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MV-4-11 (AML)20.2
Jurkat (T-cell)100
K562 (CML)154.6

The compound demonstrated a significant binding interaction with specific amino acids in the active site of PIM1 kinase, suggesting a targeted mechanism of action .

The mechanism involves interaction with specific molecular targets, modulating their activity and influencing downstream cellular processes. The compound may inhibit critical pathways involved in tumor growth and survival, particularly through its action on kinases such as PIM1 .

Case Studies

In vivo studies have further validated the anticancer potential of this compound:

  • Ehrlich Solid Tumor Model : At a dosage of 25 mg/kg, the compound inhibited triglyceride levels by 37% and showed improved survival rates in treated mice compared to controls.

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally similar agents:

Compound NameSimilarity Description
1-(2,4-Difluorobenzyl)-4-methylpiperazineShares structural features but differs in substitution pattern.
1-(3,4-Difluorobenzyl)-4-methylpiperazineSimilar scaffold with different functional groups.
1-(2,6-Difluorobenzyl)-4-methylpiperazineVaries in phenyl ring substitution affecting activity profile.

The unique substitution pattern and presence of the pyrimidinyl group in 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea likely confer distinct biological properties compared to these analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。